molecular formula C5H7N3O2 B14076944 4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 62764-56-1

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14076944
CAS No.: 62764-56-1
M. Wt: 141.13 g/mol
InChI Key: YDZNYNCVEANOBE-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic organic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with two methyl groups at the 4 and 6 positions. The triazine ring is a six-membered ring containing three nitrogen atoms, which contributes to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with cyanogen chloride, followed by cyclization to form the triazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methyl groups and nitrogen atoms in the triazine ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives.

Scientific Research Applications

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The triazine ring’s nitrogen atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A parent compound with a similar triazine ring structure but without methyl substitutions.

    2,4,6-Trimethyl-1,3,5-triazine: A similar compound with three methyl groups instead of two.

    4,6-Dichloro-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with chlorine substitutions instead of methyl groups.

Uniqueness

4,6-Dimethyl-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups enhances its stability and reactivity compared to unsubstituted triazines.

Properties

CAS No.

62764-56-1

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4,6-dimethyl-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C5H7N3O2/c1-3-4(9)8(2)5(10)7-6-3/h1-2H3,(H,7,10)

InChI Key

YDZNYNCVEANOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)N(C1=O)C

Origin of Product

United States

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